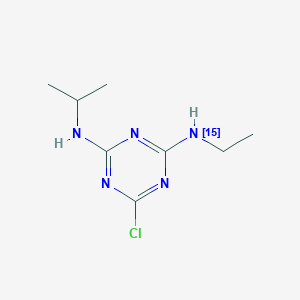

Atrazine-15N

Description

The exact mass of the compound 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-di(15N)amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWJVTOOROXGIU-DETAZLGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[15NH]C1=NC(=NC(=N1)Cl)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583908 | |

| Record name | 6-Chloro-N~2~-ethyl-N~4~-(propan-2-yl)-1,3,5-triazine-2,4-(2-~15~N)diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287476-17-9 | |

| Record name | 6-Chloro-N~2~-ethyl-N~4~-(propan-2-yl)-1,3,5-triazine-2,4-(2-~15~N)diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purity Analysis of Atrazine-15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity analysis of Atrazine-15N, a crucial isotopically labeled standard for environmental monitoring, metabolic studies, and agricultural research. This document details the synthetic pathways, experimental protocols, and analytical methodologies required to produce and verify high-purity this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available 15N-labeled precursors. The most common and cost-effective strategy is a three-step synthesis commencing with the trimerization of [¹⁵N₂]-urea to form [¹⁵N₃]-cyanuric acid, followed by chlorination to yield [¹⁵N₃]-cyanuric chloride, and finally, sequential substitution with ethylamine and isopropylamine.

Synthetic Pathway Overview

The logical flow of the synthesis is depicted below, starting from the 15N-labeled precursor to the final this compound product.

Isotopic Enrichment Measurement of Atrazine-¹⁵N: A Technical Guide

Introduction

Atrazine (C₈H₁₄ClN₅) is a widely used herbicide for the control of broadleaf and grassy weeds, particularly in agriculture.[1] Its prevalence in the environment has made it a significant subject of research regarding its fate, transport, and degradation.[1] Isotopic labeling, specifically with stable isotopes like Nitrogen-15 (¹⁵N), provides a powerful tool for researchers. Atrazine-¹⁵N can be used as a tracer to track its metabolic pathways and environmental distribution, as an internal standard for robust quantification in complex matrices, and to investigate degradation mechanisms through the analysis of kinetic isotope effects. This guide details the core analytical methodologies for measuring the isotopic enrichment of Atrazine-¹⁵N, intended for researchers, scientists, and professionals in drug development and environmental science.

Core Principles and Key Techniques

The measurement of ¹⁵N enrichment in atrazine hinges on differentiating molecules containing the heavier ¹⁵N isotope from those containing the more abundant ¹⁴N. The primary analytical technique for this purpose is Isotope Ratio Mass Spectrometry (IRMS) , often coupled with a separation technique like Gas Chromatography (GC) . This combination, known as GC-IRMS or GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry), allows for compound-specific isotope analysis (CSIA).[2][3]

In CSIA, the ¹⁵N/¹⁴N ratio of atrazine is measured precisely. The results are typically expressed in delta notation (δ¹⁵N) in parts per thousand (per mil, ‰) relative to a standard (atmospheric N₂). For tracer studies where atrazine is highly enriched with ¹⁵N, the measurement focuses on determining the atom percent of ¹⁵N.

Another key technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While not a primary tool for measuring isotopic ratios for natural abundance studies, it is essential for quantification, especially when ¹⁵N-labeled atrazine is used as an internal standard to correct for matrix effects and improve analytical accuracy.[4][5]

Experimental Protocols

Detailed methodologies are crucial for accurate and reproducible measurements. The following sections outline the key experimental protocols for sample preparation and analysis.

Protocol 1: Sample Preparation for Isotope Ratio Analysis

For environmental water samples, pre-concentration is a critical first step to ensure the atrazine concentration is sufficient for analysis. Solid-Phase Extraction (SPE) is a widely adopted method.[6]

Methodology: Solid-Phase Extraction (SPE)

-

Sample Filtration: Filter aqueous samples (e.g., 1-2 L of pore water) through a 0.22 µm or 0.8 µm filter to remove suspended particles.[6]

-

Cartridge Conditioning: Use an appropriate SPE cartridge, such as a C18 or a graphitized carbon black cartridge.[6][7] Condition the cartridge sequentially with solvents like dichloromethane, methanol, and HPLC-grade water.[7]

-

Sample Loading: Pump the filtered water sample through the conditioned cartridge at a controlled flow rate (e.g., 2-3 mL/min).[7] Atrazine and its metabolites will be adsorbed onto the solid phase.

-

Elution: Elute the retained analytes from the cartridge using a suitable organic solvent, such as ethyl acetate or methanol.[6]

-

Concentration and Solvent Exchange: Evaporate the eluent to a smaller volume (e.g., 100-150 µL) under a gentle stream of nitrogen gas.[7] If necessary, perform a solvent exchange into a solvent compatible with the subsequent analysis (e.g., acetonitrile or ethyl acetate) by adding the new solvent and re-concentrating.[6][7]

Protocol 2: ¹⁵N Isotope Ratio Measurement by GC-C-IRMS

This protocol is the gold standard for determining the δ¹⁵N values of atrazine.

Instrumentation and Conditions:

-

System: A gas chromatograph connected to an isotope ratio mass spectrometer via a combustion (or high-temperature conversion) interface.[6]

-

Combustion Reactor: Accurate and precise nitrogen isotope analysis is highly dependent on the combustion conditions. A Nickel/Nickel Oxide (Ni/NiO) reactor operating at high temperatures (e.g., 1150 °C) has been shown to yield accurate results for atrazine.[2][3] This is a critical parameter, as other reactor types like CuO/NiO/Pt have been found to be imprecise for this compound.[2][3]

-

Gas Chromatography:

-

Injection: Splitless injection at a temperature of 250 °C.[6]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[6]

-

Column: A suitable capillary column, such as a C18-AR (e.g., 5 µm, 250 x 4.6 mm), is used for separation.[6]

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C, hold for 1 min), ramps up to an intermediate temperature (e.g., 100 °C, hold for 5 min), and then increases to a final temperature (e.g., 250 °C, hold for 5 min).[6] This program must be optimized to ensure baseline separation of atrazine from other compounds.

-

Protocol 3: Quantification using ¹⁵N-Atrazine via LC-MS/MS

When the goal is precise quantification rather than isotopic ratio measurement, ¹⁵N-labeled atrazine serves as an ideal internal standard (IS).

Instrumentation and Conditions:

-

System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (uHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).[4][5][8]

-

Sample Preparation: Prepare samples and a series of calibration standards. Spike a known concentration of the ¹⁵N-labeled atrazine internal standard into all samples and standards.[4][9]

-

Liquid Chromatography:

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode.[4]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). In this mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both native (unlabeled) atrazine and the ¹⁵N-atrazine internal standard.[5]

-

Quantification: The concentration of native atrazine is determined by calculating the ratio of its peak area to the peak area of the known-concentration ¹⁵N-atrazine IS. This ratio is then plotted against the concentration of the calibration standards to generate a calibration curve.[4]

-

Data Presentation

Table 1: Nitrogen Isotope Enrichment Factors (εN) for Atrazine Transformation

Isotope enrichment factors (ε) quantify the extent of isotope fractionation for a specific reaction. A more negative ε value indicates a larger preference for the lighter isotope (¹⁴N) to react.

| Transformation Process | Organism/Condition | Nitrogen Enrichment Factor (εN) in ‰ | Reference |

| Biodegradation | Mixed Microbial Cultures | +1.0 ± 0.3 to +2.2 ± 0.3 | [6] |

| Biodegradation | Mixed Microbial Cultures | +1.7 ± 0.1 | [6] |

| Dealkylation | Rhodococcus sp. NI86/21 | Small fractionation (not quantified) | [10][11] |

| Chemical Oxidation | Permanganate (KMnO₄) | Small fractionation (not quantified) | [10][11] |

| Alkaline Hydrolysis | pH 12, 20 °C | -1.2 ± 0.1 | [2][3] |

Table 2: Performance Data for Atrazine δ¹⁵N Measurement by GC-IRMS

Accuracy and precision are paramount for reliable isotope analysis.

| Combustion Reactor | Operating Temp. | Accuracy (Δδ¹⁵N vs. reference) | Precision (Standard Deviation) | Reference |

| Ni/NiO | 1150 °C | +0.2‰ | ± 0.3‰ | [2][3] |

| CuO/NiO/Pt | 940 °C | Inaccurate & Imprecise | Not Reported | [2][3] |

Table 3: Example LC-MS/MS MRM Transitions for Atrazine Quantification

MRM transitions are specific for the target analyte and its labeled internal standard. Note that the mass of the ¹⁵N-labeled standard will be higher than the native compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes | Reference |

| Atrazine | 216.1 | 174.1 | Common transition for native atrazine | [4][5] (Values inferred) |

| Atrazine-¹⁵N₅ (fully labeled) | 221.1 | 179.1 | Hypothetical, assumes all 5 N atoms are ¹⁵N | |

| Atrazine-¹³C₃ (IS) | 219.1 | 177.1 | Example of a commonly used carbon-labeled IS | [4] |

| Desethylatrazine (DEA)-¹³C₂ (IS) | 190.1 | 148.1 | Example of an IS for a metabolite | [4] |

Visualized Workflows and Logic Diagrams

Diagrams created using Graphviz provide a clear visual representation of the complex analytical processes.

References

- 1. lcms.cz [lcms.cz]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Precise and accurate compound specific carbon and nitrogen isotope analysis of atrazine: critical role of combustion oven conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.usgs.gov [pubs.usgs.gov]

- 8. Real-Time Monitoring of the Atrazine Degradation by Liquid Chromatography and High-Resolution Mass Spectrometry: Effect of Fenton Process and Ultrasound Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 13C/12C and 15N/14N isotope analysis to characterize degradation of atrazine: evidence from parent and daughter compound values - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Transport of Atrazine, with Insights from Isotopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of atrazine, a widely used herbicide. While specific studies utilizing ¹⁵N-labeled atrazine as a tracer are not widely available in public literature, this guide synthesizes extensive research on atrazine's environmental behavior, incorporating valuable insights from compound-specific isotope analysis (CSIA) of nitrogen (¹⁵N) and carbon (¹³C). This approach allows for a deeper understanding of atrazine's degradation pathways and transport mechanisms.

Introduction to Atrazine and Its Environmental Significance

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a selective herbicide used to control broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane.[1] Its extensive use has led to its frequent detection in soil, surface water, and groundwater, raising concerns about its potential environmental and health impacts.[2][3] Understanding the processes that govern its persistence, degradation, and movement in the environment is crucial for assessing its risks and developing effective management strategies. Isotopic analysis, particularly of nitrogen, offers a powerful tool for elucidating these complex processes.

Physicochemical Properties and Environmental Mobility

Atrazine's environmental behavior is influenced by its physicochemical properties. It is moderately soluble in water and has a low to moderate tendency to bind to soil particles, which contributes to its potential for leaching into groundwater and moving into surface water via runoff.[1][2]

Table 1: Physicochemical Properties of Atrazine

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄ClN₅ | |

| Molecular Weight | 215.68 g/mol | |

| Water Solubility | 33 mg/L at 22 °C | [1] |

| Vapor Pressure | 2.89 x 10⁻⁷ mmHg at 20 °C | |

| Log Kow (Octanol-Water Partition Coefficient) | 2.61 | |

| pKa (Acid Dissociation Constant) | 1.7 |

Environmental Fate of Atrazine

The environmental fate of atrazine is determined by a combination of transport and transformation processes, including degradation, sorption-desorption, volatilization, and plant uptake.

Degradation Pathways

Atrazine degradation in the environment occurs through both biotic (microbial) and abiotic (chemical) pathways. The primary degradation products include deethylatrazine (DEA), deisopropylatrazine (DIA), and hydroxyatrazine (HA).[4]

Microbial degradation is a key process in the dissipation of atrazine from soil and water.[5] Several bacterial strains have been identified that can utilize atrazine as a source of carbon and/or nitrogen.[5] The primary microbial degradation pathways involve:

-

N-dealkylation: The removal of the ethyl or isopropyl groups to form DEA and DIA, respectively.[4]

-

Dechlorination: The replacement of the chlorine atom with a hydroxyl group to form hydroxyatrazine.[6]

-

Ring Cleavage: The breakdown of the triazine ring structure, leading to complete mineralization to CO₂, NH₃, and other inorganic compounds.[7]

The presence of alternative nitrogen sources can inhibit the microbial mineralization of atrazine.[6]

Abiotic degradation of atrazine primarily occurs through chemical hydrolysis and photolysis.

-

Hydrolysis: The replacement of the chlorine atom with a hydroxyl group to form hydroxyatrazine is a significant abiotic degradation pathway, particularly under acidic or basic conditions.[2]

-

Photolysis: Direct photolysis of atrazine in water is generally slow, but it can be enhanced in the presence of sensitizers like humic substances.[8]

Diagram: Atrazine Degradation Pathways

Caption: Major biotic and abiotic degradation pathways of atrazine in the environment.

Transport in Soil and Water

Atrazine's mobility in the environment leads to its transport from agricultural fields to surrounding ecosystems.

Due to its moderate water solubility and relatively low sorption to soil organic matter, atrazine can leach through the soil profile and contaminate groundwater.[2] Leaching is influenced by soil type, rainfall intensity, and agricultural practices. One study using bromide and ¹⁵N-labeled nitrate as tracers alongside atrazine in flooded soils demonstrated the rapid vertical movement of these substances, with atrazine moving more than 4.5 meters in less than 24 hours, although a significant portion (65%) remained in the top 50 cm of the soil.[9]

Surface runoff is another significant transport pathway for atrazine, carrying it from treated fields into rivers, lakes, and streams.[2] Runoff is particularly important during rainfall events that occur shortly after herbicide application.

Atrazine can volatilize from the soil surface and enter the atmosphere, from where it can be transported over long distances and redeposited.[2] Volatilization rates are influenced by soil moisture, temperature, and wind speed.

Table 2: Quantitative Data on Atrazine Environmental Fate and Transport

| Parameter | Value/Range | Environmental Compartment/Condition | Reference(s) |

| Half-life (t½) | 14 to 109 days | Surface soils | [2] |

| 30 to 100 days | Water | [1] | |

| 1.5 months to 5 years | Soil (tropical environments) | [8] | |

| Sorption Coefficient (Koc) | 100 - 2184 mL/g | Black Vertosol soil | |

| Leaching | > 4.5 m in < 24 h | Flooded soil | [9] |

| Runoff Loss | < 3% of applied amount | 8-year field study | |

| Volatilization Loss | 2 to 12% of applied amount | 5 days after application |

Experimental Protocols

A variety of experimental methods are employed to study the environmental fate and transport of atrazine.

Soil Column Leaching Studies

Soil column experiments are used to simulate the movement of atrazine through the soil profile and assess its leaching potential.

Experimental Workflow: Soil Column Leaching Study

-

Column Preparation: Undisturbed or repacked soil columns are prepared using soil collected from the field.

-

Tracer Application: A solution containing atrazine (and potentially other tracers like bromide or ¹⁵N-labeled compounds) is applied to the soil surface.[9]

-

Simulated Rainfall: A controlled flow of water is applied to the top of the column to simulate rainfall.

-

Leachate Collection: The effluent (leachate) from the bottom of the column is collected at regular intervals.

-

Analysis: The concentration of atrazine and its metabolites in the leachate and in different soil depths within the column is determined using analytical techniques such as HPLC or GC-MS.

Diagram: Soil Column Leaching Experiment Workflow

Caption: A simplified workflow for a typical soil column leaching experiment.

Sorption-Desorption Batch Equilibrium Studies

Batch equilibrium experiments are conducted to determine the extent to which atrazine binds to soil particles.

Experimental Protocol: Sorption-Desorption Study

-

Sorption:

-

A known mass of soil is mixed with a series of atrazine solutions of varying concentrations.

-

The mixtures are agitated for a specific period to reach equilibrium.

-

The soil suspension is then centrifuged, and the concentration of atrazine remaining in the supernatant is measured.

-

The amount of atrazine sorbed to the soil is calculated by the difference between the initial and final solution concentrations.

-

-

Desorption:

-

After the sorption experiment, the supernatant is replaced with a fresh solution without atrazine.

-

The mixture is agitated again to allow the sorbed atrazine to desorb back into the solution.

-

The concentration of atrazine in the solution is measured to determine the amount desorbed.

-

Compound-Specific Isotope Analysis (CSIA)

CSIA is a powerful analytical technique used to investigate the degradation pathways of atrazine by measuring the isotopic composition (¹³C/¹²C and ¹⁵N/¹⁴N ratios) of the atrazine molecule and its degradation products.[10][11]

Analytical Method: GC-IRMS for ¹⁵N-Atrazine Analysis

-

Sample Preparation: Atrazine is extracted from the environmental matrix (e.g., water, soil) and purified.

-

Gas Chromatography (GC): The extracted atrazine is injected into a GC, which separates it from other compounds.

-

Combustion/Reduction: The separated atrazine is then combusted or reduced at high temperatures to convert it into simple gases (e.g., N₂).

-

Isotope Ratio Mass Spectrometry (IRMS): The resulting gases are introduced into an IRMS, which measures the ratio of the heavy isotope (¹⁵N) to the light isotope (¹⁴N).

-

Data Analysis: The measured isotope ratios are used to calculate the nitrogen isotope fractionation (ε(nitrogen)), which provides insights into the degradation mechanism. For example, a study on the alkaline hydrolysis of atrazine at 20°C and pH 12 showed a nitrogen isotope fractionation (ε(nitrogen)) of -1.2‰ ± 0.1‰.[10]

Diagram: Compound-Specific Isotope Analysis (CSIA) Workflow

Caption: A generalized workflow for compound-specific isotope analysis of atrazine.

Bioaccumulation and Plant Uptake

Atrazine can be taken up by plants from the soil and water.[12] In resistant plants, atrazine is rapidly metabolized to non-toxic compounds.[12] Studies using ¹⁴C-labeled atrazine have shown that it can be translocated to different parts of the plant, with the majority often accumulating in the leaves.[13]

Table 3: Atrazine and Metabolite Concentrations in a Constructed Wetland Study [10]

| Analyte | Inflow Concentration (mg/L) | Outflow Concentration (mg/L) | Removal Efficiency (%) |

| Atrazine | 9.9 ± 3.9 to 30.4 ± 1.1 | 1.5 ± 0.4 to 4.2 ± 0.6 | 60.9 ± 8.7 to 90.6 ± 4.1 |

| Hydroxyatrazine | - | 1.8 ± 0.9 | - |

| Cyanuric Acid | - | 6.8 ± 0.5 | - |

Conclusion

The environmental fate and transport of atrazine are complex processes influenced by a multitude of factors. While direct tracer studies using ¹⁵N-labeled atrazine are not prominently featured in the available literature, a wealth of information from studies using unlabeled atrazine and advanced analytical techniques like compound-specific isotope analysis provides a robust understanding of its behavior in the environment. This guide has summarized key quantitative data, detailed common experimental protocols, and visualized important pathways and workflows to serve as a valuable resource for researchers and professionals in the field. Further research, particularly employing isotopically labeled atrazine, would provide even more precise insights into its environmental dynamics.

References

- 1. Degradation of Residual Herbicide Atrazine in Agri-Food and Washing Water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Still present after all these years: persistence plus potential toxicity raise questions about the use of atrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Atrazine biodegradation in the lab and in the field: enzymatic activities and gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atrazine Degradation Pathway [eawag-bbd.ethz.ch]

- 7. Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 13. verdeterreprod.fr [verdeterreprod.fr]

Atrazine-15N in Plants: A Technical Guide to Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the uptake and metabolic pathways of Atrazine-15N in plants. It synthesizes key research findings to offer detailed experimental protocols, quantitative data, and visual representations of the core biological processes. This document is intended to serve as a valuable resource for professionals investigating herbicide behavior in plants, with potential applications in crop science, environmental toxicology, and the development of new agrochemicals.

Introduction

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a widely used herbicide for the control of broadleaf and grassy weeds. Understanding its fate in plants is crucial for assessing its efficacy, selectivity, and environmental impact. The use of 15N-labeled atrazine allows for precise tracing of its uptake, translocation, and transformation within the plant system. Plants metabolize atrazine through two primary pathways: hydroxylation and N-dealkylation, leading to the formation of various metabolites. The rate and extent of these metabolic processes vary significantly between plant species, determining their tolerance or susceptibility to the herbicide.

Atrazine Uptake and Translocation

Atrazine is primarily absorbed by the roots from the soil and then translocated to the shoots via the xylem. The efficiency of uptake and translocation is influenced by factors such as soil composition, water availability, and the plant species' physiological characteristics. Studies have shown that atrazine and its metabolites can be found distributed throughout the plant, including in the roots, stems, and leaves.

Metabolic Pathways of Atrazine in Plants

Once absorbed, atrazine undergoes detoxification through two main enzymatic pathways. The specific pathway and the rate of metabolism are key determinants of a plant's resistance to atrazine.

Hydroxylation Pathway

In resistant species such as corn (Zea mays) and sorghum (Sorghum vulgare), atrazine is rapidly detoxified through hydroxylation at the C-2 position of the triazine ring.[1][2][3] This reaction is catalyzed by benzoxazinones, which are naturally occurring compounds in these plants.[1][2][3] The resulting metabolite, hydroxyatrazine, is non-phytotoxic.[1][2]

N-Dealkylation Pathway

This pathway involves the removal of the ethyl or isopropyl groups from the side chains of the atrazine molecule. This process is common in many plant species, including both resistant and susceptible ones.[1][2] The dealkylation of atrazine leads to the formation of metabolites such as deethylatrazine (DEA) and deisopropylatrazine (DIA). While these metabolites are less phytotoxic than the parent atrazine molecule, they still retain some herbicidal activity. Further dealkylation can occur, leading to the formation of diaminochloro-s-triazine.

The interplay between these two pathways ultimately leads to the formation of more polar and less toxic compounds, which can be further conjugated with plant biomolecules and sequestered in the vacuole or incorporated into insoluble residues.[1][2]

Quantitative Data on Atrazine and Metabolite Distribution

The distribution of atrazine and its metabolites varies significantly among different plant species and tissues. The following tables summarize quantitative data from various studies.

Table 1: Distribution of Atrazine and its Metabolites in Poplar Trees

| Compound | Soil (%) | Roots (%) | Leaves (%) |

| After 50 Days | |||

| Atrazine | 59 | - | 21 |

| After 80 Days | |||

| Atrazine | - | - | 10 |

| HDAP | 4 | 7 | 42 |

| Hydroxy-2-amino-4-(isopropylamino)-s-triazine | |||

| Data from a study on poplar cuttings exposed to atrazine.[4] |

Table 2: Atrazine and Metabolite Concentrations in Forage Grasses (µg/kg)

| Forage Species | Atrazine | Deethylatrazine (DEA) | Deisopropylatrazine (DIA) |

| Orchardgrass | 1.5 - 13.2 | 47 - 96 | 1.5 - 13.2 |

| Tall Fescue | 1.5 - 13.2 | 47 - 96 | 1.5 - 13.2 |

| Smooth Bromegrass | 1.5 - 13.2 | 47 - 96 | 1.5 - 13.2 |

| Switchgrass | 1.5 - 13.2 | ~4.7 - 9.6 | 1.5 - 13.2 |

| Data collected 25 days after atrazine application.[5] |

Table 3: Atrazine Distribution in Cattail (Typha latifolia) Tissues (µg/kg dry weight)

| Tissue | Atrazine Concentration (µg/kg) |

| Middle Leaf | 406.10 ± 71.77 |

| Upper Leaf | 339.15 ± 47.60 |

| Lower Leaf | 262.43 ± 7.66 |

| Sprout | 274.53 ± 58.1 |

| Stem | 38.63 ± 7.55 |

| Root | 36.00 ± 3.49 |

| Rhizome | 26.15 ± 3.96 |

| Plants were hydroponically exposed to 20 µg/L atrazine.[6][7] |

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections outline typical experimental protocols for studying atrazine uptake and metabolism in plants.

Plant Growth and Treatment

A common experimental setup involves growing plants hydroponically or in a soil matrix under controlled environmental conditions.

-

Plant Material: Select the plant species of interest (e.g., corn, soybean, poplar).

-

Growth Conditions: Germinate seeds and grow seedlings in a controlled environment (e.g., growth chamber or greenhouse) with defined light, temperature, and humidity.

-

Growth Medium: Plants can be grown in nutrient solution (hydroponics) or in a solid matrix like soil or sand.

-

Atrazine Application: Introduce 15N-labeled atrazine to the growth medium at a specified concentration. For soil studies, atrazine can be applied pre-emergence or post-emergence.[8][9] For hydroponic studies, atrazine is added to the nutrient solution.[7]

-

Experimental Duration: The exposure time can range from hours to several weeks, depending on the research objectives.

Sample Extraction

Extraction of atrazine and its metabolites from plant tissues is a critical step for subsequent analysis.

-

Harvesting: At the end of the exposure period, harvest the plants and separate them into different tissues (roots, stems, leaves).

-

Homogenization: Homogenize the fresh or frozen plant tissues.

-

Solvent Extraction: Extract atrazine and its metabolites using an appropriate organic solvent, such as methanol or a methanol:water mixture.[5][8] This is often followed by a liquid-liquid extraction into a solvent like chloroform or dichloromethane.[5]

-

Cleanup: The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.[5]

Analytical Methods

The quantification of atrazine and its 15N-labeled metabolites is typically performed using chromatographic techniques coupled with mass spectrometry.

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a widely used method for the sensitive and selective determination of atrazine and its metabolites.[10] A C18 reversed-phase column is commonly used for separation.

-

Gas Chromatography-Mass Spectrometry (GC-MS/MS): GC-MS/MS is another powerful technique for analyzing atrazine and its dealkylated metabolites.[5][11]

-

Isotope Ratio Mass Spectrometry (IRMS): For studies specifically focused on the 15N label, compound-specific isotope analysis (CSIA) using GC coupled to an IRMS can be employed to determine the isotopic enrichment in atrazine and its metabolites.[12]

Conclusion

This technical guide has provided an in-depth overview of the current understanding of this compound uptake and metabolism in plants. The presented data, protocols, and pathway diagrams offer a solid foundation for researchers and professionals working in this field. Future research should continue to explore the genetic and enzymatic basis of atrazine metabolism in different plant species to further enhance our ability to develop more selective herbicides and effective phytoremediation strategies.

References

- 1. Atrazine Metabolism and Herbicidal Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Atrazine uptake, translocation, bioaccumulation and biodegradation in cattail (Typha latifolia) as a function of exposure time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of Atrazine by Susceptible and Resistant Plants | Weeds | Cambridge Core [cambridge.org]

- 9. Nanoencapsulation Enhances the Post-Emergence Herbicidal Activity of Atrazine against Mustard Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

Atrazine-¹⁵N as a Tracer for Nitrogen Cycling in Agroecosystems: An In-depth Technical Guide

Introduction

Atrazine (6-chloro-N-ethyl-N'-(1-methylethyl)-triazine-2,4-diamine) is a widely utilized herbicide for the control of broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane.[1][2] Its chemical structure contains a triazine ring with five nitrogen atoms. By synthetically enriching one or more of these nitrogen atoms with the stable isotope ¹⁵N, atrazine can be transformed into a powerful tracer molecule, Atrazine-¹⁵N. This allows researchers to track the fate of the nitrogen derived from the herbicide as it moves and transforms within an agroecosystem. Understanding the contribution of herbicide-derived nitrogen to the overall nitrogen cycle is crucial for assessing its environmental impact, its potential contribution to crop nutrition, and the overall sustainability of agricultural practices.

This technical guide provides an in-depth overview of the use of Atrazine-¹⁵N as a tracer. It covers the fundamental principles of nitrogen cycling, detailed experimental protocols for tracer studies, and a summary of quantitative data from relevant research.

Nitrogen Cycling in Agroecosystems

The nitrogen (N) cycle is a complex series of biogeochemical processes through which nitrogen is converted into various chemical forms, circulating between the atmosphere, terrestrial, and marine ecosystems.[3] In agroecosystems, nitrogen is a critical and often limiting nutrient for crop growth.[3][4] The primary goal of nitrogen management is to maximize crop uptake while minimizing losses to the environment. The use of ¹⁵N tracers, including those derived from fertilizers or labeled compounds like atrazine, is one of the most powerful tools for quantifying nitrogen flows and transformations.[5][6]

Below is a simplified representation of the nitrogen cycle within an agroecosystem, highlighting the key processes and pools where Atrazine-¹⁵N can be tracked.

Fate and Transformation of Atrazine-¹⁵N

Once applied to the soil, Atrazine-¹⁵N is subject to a variety of physical, chemical, and biological processes that determine the fate of its labeled nitrogen.

-

Degradation: Atrazine is primarily degraded in the soil by microbial action and, to a lesser extent, by chemical hydrolysis.[7] The major degradation products include deethylatrazine (DEA), deisopropylatrazine (DIA), and hydroxyatrazine (HA).[7][8][9] The triazine ring, containing the ¹⁵N label, can eventually be cleaved, releasing the nitrogen into the soil pool.

-

Incorporation into Soil Nitrogen Pools: The ¹⁵N released from atrazine degradation can be incorporated into various soil nitrogen pools. It can be mineralized to ammonium (¹⁵NH₄⁺), nitrified to nitrate (¹⁵NO₃⁻), or immobilized into the soil organic matter by microorganisms.

-

Plant Uptake: The ¹⁵N mineralized from atrazine can be taken up by crop plants and weeds, similar to nitrogen from fertilizers.[1] Tracer studies allow for the quantification of the contribution of atrazine-derived nitrogen to plant nutrition.

-

Transport and Loss: Labeled nitrogen can be lost from the agroecosystem. Atrazine and its more mobile degradates can leach into groundwater, carrying the ¹⁵N label with them.[10][11] Gaseous losses can also occur through denitrification of ¹⁵NO₃⁻ to ¹⁵N₂O or ¹⁵N₂.

The logical workflow for tracing Atrazine-¹⁵N from application to its ultimate fate is depicted below.

Experimental Protocols

Conducting a tracer study with Atrazine-¹⁵N requires meticulous planning and execution. The following sections outline the key methodologies.

1. Experimental Design and ¹⁵N Application

-

Plot Setup: Field experiments are typically conducted in small, well-defined plots to contain the labeled material.[12] Microplots or lysimeters can also be used for more controlled studies and to facilitate the collection of leachate.

-

Label Application: Atrazine-¹⁵N is usually dissolved in a solvent (e.g., water or an appropriate organic solvent) and applied uniformly to the soil surface using a calibrated sprayer. The application rate should mimic typical agricultural practices.

-

Control Plots: Unlabeled atrazine plots and plots with no atrazine application should be included as controls.

2. Sample Collection

-

Soil Sampling: Soil cores are collected at various depths (e.g., 0-15 cm, 15-30 cm, 30-60 cm) and time intervals after application. Multiple cores per plot should be composited to ensure representativeness.

-

Plant Sampling: Above-ground biomass (stems, leaves) and roots are collected periodically throughout the growing season and at final harvest. Samples are separated into their respective parts.

-

Water Sampling: If lysimeters are used, leachate is collected after rainfall or irrigation events. Porous cup suction samplers can also be installed to collect soil water at different depths.

3. Sample Preparation and Analysis

The accurate determination of ¹⁵N abundance is critical. A generalized workflow for sample preparation and analysis is presented below.

-

Plant and Soil Preparation: Plant and soil samples are oven-dried (typically at 60-70°C) to a constant weight and then finely ground to ensure homogeneity.[13][14]

-

¹⁵N Analysis for Total Nitrogen: The ¹⁵N abundance in bulk soil and plant material is determined using an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS).[13][15] A small, weighed subsample is combusted at high temperature, converting all nitrogen into N₂ gas, which is then introduced into the IRMS to measure the ¹⁵N/¹⁴N ratio.[13]

-

¹⁵N Analysis for Inorganic Nitrogen: To determine the ¹⁵N content in soil ammonium (NH₄⁺) and nitrate (NO₃⁻), these species are first extracted from the soil, typically with a 2M KCl solution. The ¹⁵N abundance in the extracts is then measured, often after a diffusion process or by converting the nitrogen species to nitrous oxide (N₂O) for analysis by Gas Chromatography-Mass Spectrometry (GC/MS).[16]

Data Presentation and Interpretation

The data collected from Atrazine-¹⁵N tracer studies can be used to calculate several key parameters of the nitrogen cycle.

Table 1: Atrazine Degradation Rates in Soil

| Soil Type | Temperature (°C) | Moisture Content | Half-life (T₁/₂) (days) | Reference |

| Sandy Loam | 25 | Field Capacity | 14 - 109 | [8] |

| Silt Loam | 20 | Not specified | 20 - 50 | [9] |

| Clay Loam | 25 | 23% | ~9 (history of use) | [2] |

| Clay Loam | 25 | 23% | ~17 (no history of use) | [2] |

| Generic Soil | 35 | 20% | ~20-30 | [17] |

| Generic Soil | 5 | 20% | ~100-120 | [17] |

Note: The half-life of atrazine can vary significantly based on soil properties, microbial community composition, temperature, and moisture.[8][17] Soils with a history of atrazine application often exhibit enhanced degradation rates.[2]

Table 2: Example Distribution of Applied ¹⁵N from a Labeled Source in an Agroecosystem

| Compartment | ¹⁵N Recovery (% of applied) | Notes | Reference |

| Maize Crop (Optimal N Rate) | |||

| Grain | 20.5% - 30.6% | No-tillage systems showed higher efficiency. | [18] |

| Above-ground Biomass (Total) | ~40% | Varies with N rate and crop rotation. | [19] |

| Soil (End of Season) | |||

| 0-30 cm depth | 25% - 35% | Represents residual N available for subsequent crops. | [19] |

| Unrecovered (Lost) | |||

| Leaching, Gaseous Loss | 10% - 30% | Losses are significantly higher with excessive N application. | [19] |

Note: This table presents generalized data from ¹⁵N fertilizer studies, which serve as a proxy for the expected fate of ¹⁵N derived from the complete mineralization of Atrazine-¹⁵N. The actual recovery from atrazine would depend on its degradation rate and the timing of N release relative to crop demand.

Calculations

The percentage of nitrogen in a specific compartment (e.g., plant tissue) that is derived from the applied atrazine (%Ndfa) can be calculated using the following formula:

%Ndfa = (Atom % ¹⁵N excess in sample / Atom % ¹⁵N excess in applied atrazine) x 100

Where "Atom % ¹⁵N excess" is the measured ¹⁵N abundance minus the natural ¹⁵N abundance (approx. 0.3663%).

The total recovery of the applied ¹⁵N in a compartment is calculated as:

¹⁵N Recovery (kg/ha) = Total N in compartment (kg/ha) x (%Ndfa / 100)

The use of Atrazine-¹⁵N as a tracer provides an invaluable method for elucidating the role of this herbicide in the nitrogen dynamics of agroecosystems. By labeling the nitrogen atoms within the atrazine molecule, researchers can quantitatively track its degradation, the incorporation of its nitrogen into soil and plant pools, and its potential loss pathways. The experimental protocols outlined in this guide, from field application to sophisticated laboratory analysis, provide a framework for conducting robust tracer studies. The resulting data are essential for developing more accurate nutrient budgets, refining agricultural management practices to enhance nitrogen use efficiency, and assessing the long-term environmental fate of herbicide residues. This knowledge is critical for ensuring both agricultural productivity and environmental sustainability.

References

- 1. Atrazine | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 2. ars.usda.gov [ars.usda.gov]

- 3. Nitrogen use efficiency—a key to enhance crop productivity under a changing climate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Enhancing nitrogen use efficiency in agriculture by integrating agronomic practices and genetic advances [frontiersin.org]

- 5. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 6. researchgate.net [researchgate.net]

- 7. Atrazine retention and transport in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. cdn.who.int [cdn.who.int]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Experimental Design and Interpretation of Terrestrial Ecosystem Studies Using 15N Tracers: Practical and Statistical Considerations [frontiersin.org]

- 13. prometheusprotocols.net [prometheusprotocols.net]

- 14. scielo.br [scielo.br]

- 15. scielo.br [scielo.br]

- 16. Analytical techniques for quantifying (15)N/(14)N of nitrate, nitrite, total dissolved nitrogen and ammonium in environmental samples using a gas chromatograph equipped with a quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijoear.com [ijoear.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

Anaerobic Degradation Pathways of Atrazine-15N in Sediment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anaerobic degradation of 15N-labeled atrazine in sediment. It details the primary degradation pathways, key metabolites, and the experimental protocols necessary to study these processes. All quantitative data from cited studies are summarized in structured tables for comparative analysis, and complex biological and experimental processes are visualized through diagrams generated using Graphviz (DOT language).

Introduction

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine), a widely used herbicide, can persist in the environment, leading to contamination of soil and water systems. Under anaerobic conditions, such as those found in saturated sediments, atrazine undergoes microbial degradation through several pathways. The use of 15N-labeled atrazine (Atrazine-15N) in research allows for precise tracing of the molecule and its metabolites through these complex environmental matrices. Understanding these degradation pathways is critical for assessing the environmental fate of atrazine and developing effective bioremediation strategies.

Anaerobic Degradation Pathways of Atrazine

In anaerobic sediment environments, atrazine degradation is primarily a microbial process that proceeds through two main pathways: hydrolytic dechlorination and reductive dechlorination. These pathways lead to the formation of a series of metabolites, progressively breaking down the parent atrazine molecule.

Hydrolytic Dechlorination Pathway

The most commonly reported anaerobic degradation pathway for atrazine is initiated by the hydrolytic removal of the chlorine atom from the triazine ring, forming hydroxyatrazine (HA). This initial step is often a critical rate-limiting reaction in the overall degradation process. Subsequent steps involve the sequential removal of the ethyl and isopropyl side chains, a process known as dealkylation. This pathway ultimately leads to the formation of cyanuric acid, which can be further mineralized to carbon dioxide and ammonia by some microbial communities.

Key metabolites in this pathway include:

-

Hydroxyatrazine (HA): Formed by the replacement of the chlorine atom with a hydroxyl group.

-

Deethylatrazine (DEA): Formed by the removal of the ethyl group.

-

Deisopropylatrazine (DIA): Formed by the removal of the isopropyl group.

-

N-isopropylammelide: An intermediate formed after dealkylation.

-

Cyanuric acid: A key intermediate resulting from the removal of both alkyl side chains.

Reductive Dechlorination Pathway

A more recently identified anaerobic pathway involves the initial reductive dechlorination of atrazine. This pathway is distinct from the hydrolytic pathway in its initial step. Following the removal of the chlorine atom, the degradation proceeds through a series of dealkylation and hydroxylation steps. A novel metabolite, 4-ethylamino-6-isopropylamino-1,3,5-triazine (EIPAT), has been identified as a key intermediate in this pathway[1].

Key metabolites in this pathway include:

-

4-ethylamino-6-isopropylamino-1,3,5-triazine (EIPAT): A novel metabolite formed through reductive dechlorination.

-

Other metabolites are similar to those in the hydrolytic pathway, such as DEA, DIA, and cyanuric acid, as the degradation cascade progresses[1].

The following diagram illustrates the two primary anaerobic degradation pathways of atrazine.

Quantitative Data on Atrazine Degradation

The rate of anaerobic atrazine degradation and the concentration of its metabolites can vary significantly depending on environmental conditions such as temperature, sediment composition, and the microbial community present. The half-life of atrazine in anaerobic sediment can range from 38 to 224 days[2].

| Study Condition | Atrazine Half-life (days) | Major Metabolites Detected | Reference |

| Anaerobic wetland soil | 38 | Hydroxyatrazine, Deethylatrazine | [2] |

| Aqueous phase above anaerobic soil | 86 | Hydroxyatrazine, Deethylatrazine, Deisopropylatrazine | [2] |

| Anaerobic wetland sediment | 224 | Not specified | [2] |

Concentrations of metabolites in the aqueous phase of anaerobic microcosms have been observed to peak within the first 25 days and then decline[2]. In one study, after 56 days in wetland microcosms, less than 12% of the applied atrazine remained in the water column, with hydroxyatrazine being the predominant degradate in both water and sediment[3]. Another study using an anaerobic submerged biological filter reported atrazine removal efficiencies of up to 51.1%[4].

Experimental Protocols

To investigate the anaerobic degradation of this compound in sediment, microcosm studies are commonly employed. The following sections outline the key experimental methodologies.

Anaerobic Sediment Microcosm Setup

A typical experimental workflow for an anaerobic sediment microcosm study is depicted below.

References

Atrazine-15N in Flooded Soils: A Technical Guide to its Behavior and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the behavior of ¹⁵N-labeled atrazine in flooded soil conditions. It details the degradation pathways, transformation products, and analytical methodologies for studying this widely used herbicide in an anaerobic environment. The information presented is intended to support research into the environmental fate of atrazine and the development of remediation strategies.

Introduction

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a broad-spectrum herbicide used extensively in agriculture. Its presence in soil and water systems is a significant environmental concern. In flooded or waterlogged soils, anaerobic conditions prevail, altering the typical degradation pathways of atrazine observed in aerobic environments. The use of ¹⁵N-labeled atrazine (Atrazine-¹⁵N) is a critical tool for researchers, enabling the precise tracing of its fate and the elucidation of its transformation processes in complex soil matrices. Understanding the behavior of Atrazine-¹⁵N under these conditions is crucial for assessing its environmental impact and developing effective management practices.

Under anaerobic conditions, the degradation of atrazine is primarily a microbial process, though abiotic hydrolysis also plays a role.[1] The primary degradation pathways involve dechlorination and N-dealkylation, leading to the formation of several key metabolites, including hydroxyatrazine (HA), deethylatrazine (DEA), and deisopropylatrazine (DIA).[2][3] The rate and extent of these transformations are influenced by the prevailing redox conditions, such as denitrifying, sulfate-reducing, and methanogenic environments.[4][5]

Quantitative Data on Atrazine-¹⁵N Degradation

The dissipation of Atrazine-¹⁵N in flooded soil is a complex process influenced by soil properties and microbial activity. The following tables summarize key quantitative data on the degradation of atrazine and the formation of its principal metabolites under anaerobic conditions.

| Parameter | Soil | Aqueous Phase | Reference |

| Atrazine Half-life (t½) | 38 days | 86 days | |

| Metolachlor Half-life (t½) | 62 days | 40 days |

Table 1: Atrazine and Metolachlor Half-lives in Anaerobic Wetland Soil and Water Microcosms. This table presents the degradation half-lives of atrazine and metolachlor in both the soil and the overlying aqueous phase in an anaerobic wetland microcosm study. The longer half-life of atrazine in the aqueous phase suggests its increased persistence in the water column under flooded conditions.

| Time (days) | Atrazine (µg/kg) | Deethylatrazine (µg/kg) | Deisopropylatrazine (µg/kg) | Hydroxyatrazine (µg/kg) | Reference |

| 0 | 1000 | 0 | 0 | 0 | Adapted from |

| 7 | 850 | 50 | 20 | 80 | Adapted from |

| 14 | 720 | 90 | 45 | 150 | Adapted from |

| 28 | 550 | 150 | 70 | 230 | Adapted from |

| 56 | 380 | 120 | 50 | 300 | Adapted from |

| 112 | 200 | 80 | 30 | 250 | Adapted from |

Table 2: Hypothetical Concentration of Atrazine-¹⁵N and its Metabolites Over Time in a Flooded Soil Incubation. This table provides a representative example of the change in concentration of Atrazine-¹⁵N and its major metabolites over a 112-day incubation period in a flooded soil microcosm. The concentrations are hypothetical but are based on the general trends observed in the literature, showing the decline of the parent compound and the transient accumulation of its degradation products.

Experimental Protocols

Anaerobic Soil Incubation of Atrazine-¹⁵N

This protocol describes a laboratory-based anaerobic soil incubation study to investigate the degradation and transformation of Atrazine-¹⁵N in flooded soil.

Materials:

-

Fresh soil sample, sieved (<2 mm)

-

¹⁵N-labeled Atrazine (ring-labeled or side-chain labeled, depending on the study's objective)

-

Sterile, deionized water, deoxygenated by purging with N₂ gas

-

Serum bottles or similar anaerobic incubation vessels with septa

-

Gas-tight syringes

-

Nitrogen (N₂) gas source

-

Analytical standards of atrazine, deethylatrazine, deisopropylatrazine, and hydroxyatrazine

-

Incubator set at a constant temperature (e.g., 25°C)

Procedure:

-

Soil Preparation: Weigh a specific amount of fresh, sieved soil (e.g., 50 g dry weight equivalent) into each serum bottle.

-

Atrazine-¹⁵N Application: Prepare a stock solution of Atrazine-¹⁵N in a minimal amount of a suitable solvent (e.g., acetone or methanol) and spike the soil to achieve the desired initial concentration. Allow the solvent to evaporate completely in a fume hood.

-

Flooding and Creation of Anaerobic Conditions: Add deoxygenated, sterile deionized water to the soil to create a flooded condition (e.g., a 1-2 cm layer of water above the soil surface).

-

Purging: Seal the serum bottles with septa and aluminum crimps. Purge the headspace of each bottle with N₂ gas for a sufficient time (e.g., 15-30 minutes) to remove oxygen and establish anaerobic conditions.

-

Incubation: Place the bottles in an incubator in the dark at a constant temperature.

-

Sampling: At predetermined time intervals (e.g., 0, 7, 14, 28, 56, and 112 days), destructively sample a subset of the bottles for analysis.

-

Redox Condition Monitoring (Optional): To study degradation under specific redox conditions, amend the soil with electron acceptors such as nitrate for denitrifying conditions or sulfate for sulfate-reducing conditions. For methanogenic conditions, ensure the absence of other electron acceptors. Monitor the redox potential (Eh) of the soil slurry using a redox electrode.

Soil Extraction and Analysis of Atrazine-¹⁵N and its Metabolites by LC-MS/MS

This protocol outlines the extraction and analysis of Atrazine-¹⁵N and its ¹⁵N-labeled metabolites from soil samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Soil samples from the incubation study

-

Extraction solvent (e.g., acetonitrile:water, 90:10 v/v)

-

Centrifuge and centrifuge tubes

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Nitrogen evaporator

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18)

-

Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

-

¹⁵N-labeled and unlabeled analytical standards

Procedure:

-

Extraction:

-

Weigh a subsample of the incubated soil (e.g., 10 g) into a centrifuge tube.

-

Add a specific volume of the extraction solvent (e.g., 20 mL).

-

Shake vigorously for a set period (e.g., 1 hour) on a mechanical shaker.

-

Centrifuge the mixture to separate the soil particles from the supernatant.

-

-

Clean-up and Concentration:

-

Pass the supernatant through an SPE cartridge to remove interfering substances.

-

Elute the analytes from the SPE cartridge with a suitable solvent (e.g., methanol).

-

Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the concentrated extract in the initial mobile phase.

-

Inject an aliquot of the sample into the LC-MS/MS system.

-

Separate the analytes on the analytical column using a gradient elution program.

-

Detect and quantify Atrazine-¹⁵N and its ¹⁵N-labeled metabolites using Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for each ¹⁵N-labeled compound will need to be determined.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of atrazine under anaerobic conditions and the experimental workflow for its study.

Caption: Anaerobic degradation pathway of Atrazine-¹⁵N.

Caption: Experimental workflow for studying Atrazine-¹⁵N behavior.

Conclusion

The behavior of Atrazine-¹⁵N in flooded soil is characterized by its transformation into various degradation products through pathways primarily driven by microbial activity under anaerobic conditions. The use of ¹⁵N-labeled atrazine in controlled laboratory studies, coupled with sensitive analytical techniques such as LC-MS/MS, is essential for accurately tracking its fate and understanding the mechanisms of its degradation. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the environmental persistence of atrazine and for professionals involved in developing strategies for the remediation of atrazine-contaminated sites. Further research is needed to fully elucidate the influence of different redox conditions on the degradation kinetics of atrazine and its metabolites.

References

- 1. Degradation of Atrazine by an Anaerobic Microbial Consortium Enriched from Soil of an Herbicide-Manufacturing Plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of atrazine biodegradation under different oxidation-reduction conditions | Research, Society and Development [rsdjournal.org]

- 3. Anaerobic biodegradation of atrazine under different redox conditions [ijaers.com]

- 4. Bacterial degradation of atrazine in redox potential gradients in fixed-film sand columns [agris.fao.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analysis of Atrazine-¹⁵N in Soil and Water Samples

These application notes provide detailed methodologies for the quantitative analysis of ¹⁵N-labeled atrazine in soil and water samples. The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring. The primary analytical technique highlighted is isotope dilution mass spectrometry, which utilizes ¹⁵N-labeled atrazine as an internal standard for accurate quantification.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (in this case, Atrazine-¹⁵N) to a sample before processing. The labeled standard behaves identically to the native analyte during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, accurate quantification can be achieved, compensating for any losses during sample preparation.

Analysis of Atrazine-¹⁵N in Water Samples

This section details the protocol for the analysis of Atrazine-¹⁵N in water samples using solid-phase extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: Water Sample Analysis

-

Sample Preparation and Fortification:

-

Collect water samples in clean glass bottles.

-

If necessary, filter the sample to remove suspended solids.[1]

-

For each sample, measure a specific volume (e.g., 100-200 mL).[2][3]

-

Add a known concentration of a deuterated atrazine internal standard if quantifying unlabeled atrazine alongside ¹⁵N-atrazine.[3] For quantifying Atrazine-¹⁵N itself, an alternative internal standard would be needed.

-

Adjust the sample pH if required by the specific SPE cartridge chemistry.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18 or graphitized carbon black) with an appropriate solvent (e.g., methanol) followed by reagent water.[1][2][4] The cartridge must not go dry during conditioning.[2]

-

Load the water sample onto the conditioned cartridge at a controlled flow rate (e.g., 2-3 mL/min).[2]

-

After loading, wash the cartridge with reagent water to remove interferences.

-

Dry the cartridge thoroughly under a vacuum.[2]

-

Elute the retained atrazine from the cartridge using a suitable organic solvent or solvent mixture (e.g., ethyl acetate, dichloromethane/methanol).[2]

-

-

Sample Concentration and Reconstitution:

-

Instrumental Analysis (LC-MS/MS or GC-MS):

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS or GC-MS system.

-

For GC-MS analysis, derivatization may be necessary for polar degradation products.[2]

-

Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to monitor for the specific mass-to-charge ratios of Atrazine-¹⁵N and any other target analytes and internal standards.[6][7]

-

Quantitative Data for Water Analysis

| Parameter | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |

| Atrazine & Metabolites | GC/MS | 0.03 - 0.07 µg/L | - | 94% - 98% | [2] |

| Atrazine | GC/MS | 1.7 ppt (for 1L sample) | - | 90.5 ± 3.5% | [8] |

| Atrazine | HPLC-UV | 0.5 ng on column | - | - | [4] |

| Atrazine & Metabolites | SPE-LC-MS/MS | - | 20 ng/L | - | [9] |

| Atrazine | GC-NPD | ~0.1 µg/L | - | - | [10] |

| Atrazine | Immunoassay | 0.01 ng/mL - 0.1 ng/mL | - | - | [11] |

Workflow for Water Sample Analysis

Analysis of Atrazine-¹⁵N in Soil Samples

This section outlines the protocol for extracting and quantifying Atrazine-¹⁵N in soil samples, typically involving solvent extraction followed by a cleanup step and instrumental analysis.

Experimental Protocol: Soil Sample Analysis

-

Sample Preparation and Fortification:

-

Solvent Extraction:

-

Extract Cleanup:

-

Centrifuge the sample to separate the soil from the solvent extract.[6][12]

-

Transfer an aliquot of the supernatant to a clean tube.

-

A cleanup step using SPE or dispersive SPE (dSPE) may be necessary to remove co-extracted matrix components.[6][13][15] For dSPE, an aliquot of the extract is mixed with a sorbent like Primary Secondary Amine (PSA) and centrifuged.[15]

-

-

Sample Concentration and Reconstitution:

-

Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of a solvent suitable for the analytical instrument.[6]

-

-

Instrumental Analysis (LC-MS/MS or GC-MS):

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS or GC-MS system.

-

Use SIM or MRM mode for targeted analysis of Atrazine-¹⁵N and the internal standard.[6]

-

Quantitative Data for Soil Analysis

| Parameter | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |

| Atrazine & s-triazines | Mechanical Shaker & SPE Cleanup | - | 0.01 ppm | >60% | [13] |

| Atrazine | Toluene Extraction & GC/MS | 5 µg/kg | - | 96 ± 3% | [12] |

| Atrazine, Simazine, Propazine | LC/MS/MS | 1.0 pg on column | 0.01 mg/kg | 70-110% | [6] |

| Atrazine | dSPE & GC-MS | - | 10 ppm (spiked) | 87.9% | [15] |

Workflow for Soil Sample Analysis

Instrumental Conditions

The following are general starting conditions for LC-MS/MS and GC-MS analysis. These should be optimized for the specific instrument and application.

LC-MS/MS

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Transitions: Specific precursor and product ions for Atrazine-¹⁵N and the internal standard should be determined by direct infusion. For unlabeled atrazine, a common transition is m/z 216.1 → 174.2.[6] The transition for Atrazine-¹⁵N will be shifted according to the number of ¹⁵N atoms.

GC-MS

-

Column: A non-polar or semi-polar capillary column, such as one with a poly (5 percent-diphenyl, 95 percent-dimethylsiloxane) phase.[2]

-

Carrier Gas: Helium at a constant flow rate.[1]

-

Injection: Splitless injection.[2]

-

Oven Program: A temperature ramp from a low initial temperature (e.g., 50-80°C) to a high final temperature (e.g., 280°C).[2][12]

-

Ionization: Electron Impact (EI).

-

MS Detection: Scan mode for initial identification and SIM mode for quantification, monitoring characteristic ions.

Concluding Remarks

The protocols described provide a robust framework for the analysis of Atrazine-¹⁵N in environmental matrices. The use of isotope dilution mass spectrometry is crucial for achieving high accuracy and precision by correcting for matrix effects and procedural losses. Proper validation of the method, including the determination of linearity, accuracy, precision, and limits of detection and quantification, is essential before analyzing unknown samples.

References

- 1. Assessing Biodegradation Processes of Atrazine in Constructed Wetland Using Compound-Specific Stable Isotope Analysis [mdpi.com]

- 2. pubs.usgs.gov [pubs.usgs.gov]

- 3. epa.gov [epa.gov]

- 4. agilent.com [agilent.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.who.int [cdn.who.int]

- 11. Trace-level detection of atrazine using immuno-chemiluminescence: dipstick and automated flow injection analyses formats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ars.usda.gov [ars.usda.gov]

- 13. Evaluation of atrazine soil extraction methods for the determination by enzyme immunoassay and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

Application Note: Quantification of Atrazine-¹⁵N and its Metabolites using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrazine is a widely used herbicide that has been subject to regulatory scrutiny due to its potential environmental and health impacts. Accurate and sensitive quantification of atrazine and its metabolites is crucial for environmental monitoring, toxicological studies, and pharmacokinetic research. This application note provides a detailed protocol for the simultaneous quantification of atrazine and its major metabolites in various biological and environmental matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of Atrazine-¹⁵N as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

The primary metabolites of atrazine include deethylatrazine (DEA), deisopropylatrazine (DIA), and didealkylatrazine (DACT). Hydroxyatrazine (HA) is a principal degradation product in soil. This method is applicable for the analysis of these compounds in matrices such as water, soil, and biological fluids (urine, plasma).

Experimental Workflow

The overall experimental workflow for the quantification of atrazine and its metabolites is depicted below.

Caption: Experimental workflow for Atrazine and metabolite quantification.

Experimental Protocols

Reagents and Standards

-

Solvents: LC-MS grade methanol, acetonitrile, and water. Formic acid (analytical grade).

-

Standards: Atrazine, deethylatrazine (DEA), deisopropylatrazine (DIA), didealkylatrazine (DACT), and hydroxyatrazine (HA) reference standards.

-

Internal Standard (IS): Atrazine-¹⁵N solution. Stable isotope-labeled internal standards for metabolites can also be used if available.[1]

-

Stock Solutions: Prepare individual stock solutions of each analyte and the internal standard in methanol at a concentration of 1 mg/mL. Store at -20°C.

-

Working Solutions: Prepare mixed working standard solutions by diluting the stock solutions in an appropriate solvent (e.g., 50:50 methanol:water) to create a calibration curve.

Sample Preparation

The choice of sample preparation method depends on the matrix.

A. Water Samples (Solid-Phase Extraction - SPE)

-

Filter the water sample (200 mL) through a 0.7 µm glass fiber filter.[2]

-

Spike the filtered water with the Atrazine-¹⁵N internal standard solution.

-

Condition a solid-phase extraction cartridge (e.g., C18 or graphitized carbon-based) with methanol followed by water.[2][3]

-

Load the water sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.

-

Wash the cartridge with a small volume of water to remove interferences.

-

Dry the cartridge under vacuum.

-

Elute the analytes with an appropriate solvent, such as methanol or a mixture of dichloromethane and methanol.[2][3]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

B. Soil Samples (Microwave-Assisted or Liquid-Solid Extraction)

-

Homogenize and sieve the soil sample.

-

Weigh 5-10 g of the soil sample into a centrifuge tube.

-

Spike with the Atrazine-¹⁵N internal standard.

-

Add an extraction solvent (e.g., a mixture of acetone and dichloromethane or acetonitrile).[4]

-

Extract using sonication or microwave-assisted extraction.

-

Centrifuge the sample and collect the supernatant.

-

Repeat the extraction process and combine the supernatants.

-

Evaporate the solvent and reconstitute as described for water samples.

C. Biological Samples (Urine/Plasma) (Protein Precipitation & LLE/SPE)

-

Thaw the urine or plasma sample.

-

Spike with the Atrazine-¹⁵N internal standard.

-

For plasma, perform protein precipitation by adding a threefold volume of cold acetonitrile, vortex, and centrifuge. Collect the supernatant.

-

For urine, proceed to liquid-liquid extraction (LLE) with a suitable solvent like ethyl acetate or use an appropriate SPE protocol.

-

Evaporate the organic layer or SPE eluate to dryness.

-

Reconstitute the residue in the mobile phase.

LC-MS/MS Method

The following are typical starting conditions and may require optimization for specific instruments.

| Parameter | Condition |

| LC System | High-performance or Ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm). |

| Mobile Phase A | Water with 0.1% formic acid. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid. |

| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then re-equilibrate. A typical gradient might run from 5% to 95% B over several minutes. |

| Flow Rate | 0.3 - 0.5 mL/min. |

| Injection Volume | 5 - 20 µL. |

| Column Temperature | 30 - 40 °C. |

| MS System | Triple quadrupole mass spectrometer. |

| Ionization Source | Electrospray Ionization (ESI), positive mode. |

| Gas Temperature | 300 - 350 °C. |

| Nebulizer Pressure | 35 - 45 psi. |

| Capillary Voltage | 3500 - 4000 V. |

| Detection Mode | Multiple Reaction Monitoring (MRM). |

Data Presentation

MRM Transitions

The following table lists example MRM transitions for atrazine and its metabolites. These should be optimized for the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Atrazine | 216.1 | 174.1 | 20 |

| Atrazine-¹⁵N (IS) | To be determined | To be determined | To be determined |

| Deethylatrazine (DEA) | 188.1 | 146.1 | 22 |

| Deisopropylatrazine (DIA) | 174.1 | 132.1 | 20 |

| Didealkylatrazine (DACT) | 146.1 | 104.1 | 25 |

| Hydroxyatrazine (HA) | 198.1 | 156.1 | 20 |

Note: The exact m/z values for Atrazine-¹⁵N will depend on the number and position of the ¹⁵N labels. These must be determined by direct infusion of the standard.

Quantitative Performance

The following table summarizes typical performance characteristics of the method.

| Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) |

| Atrazine | 0.1 - 100 | 0.03 | 0.1 | 90 - 110 |

| DEA | 0.1 - 100 | 0.04 | 0.1 | 85 - 115 |

| DIA | 0.1 - 100 | 0.05 | 0.15 | 85 - 110 |

| DACT | 0.5 - 100 | 0.15 | 0.5 | 80 - 120 |

| HA | 0.2 - 100 | 0.08 | 0.2 | 90 - 110 |

Data are representative and may vary based on matrix and instrumentation.[4][7]

Atrazine Metabolism

Atrazine undergoes metabolism in various organisms and in the environment, primarily through two pathways: N-dealkylation and hydrolysis.

Caption: Major metabolic pathways of Atrazine.

Conclusion

This application note provides a robust and sensitive LC-MS/MS method for the quantification of atrazine and its key metabolites using Atrazine-¹⁵N as an internal standard. The detailed protocols for sample preparation from various matrices and the optimized LC-MS/MS parameters allow for accurate and reliable results. This method is suitable for a wide range of applications, including environmental monitoring, food safety analysis, and toxicological research.

References

- 1. Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. pubs.usgs.gov [pubs.usgs.gov]

- 4. mdpi.com [mdpi.com]

- 5. Determination of atrazine and its metabolites in mouse urine and plasma by LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]